Siltenzepine

Description

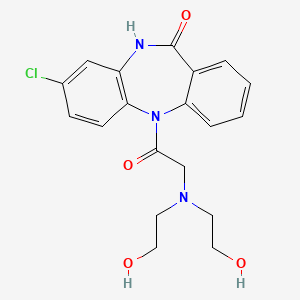

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-[2-[bis(2-hydroxyethyl)amino]acetyl]-3-chloro-5H-benzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c20-13-5-6-17-15(11-13)21-19(27)14-3-1-2-4-16(14)23(17)18(26)12-22(7-9-24)8-10-25/h1-6,11,24-25H,7-10,12H2,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBKYWMANNIJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869316 | |

| Record name | 5-{[Bis(2-hydroxyethyl)amino]acetyl}-8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98374-54-0 | |

| Record name | Siltenzepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098374540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SILTENZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJF293UV6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Biology and Molecular Mechanisms of Action

Elucidation of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism

The antagonism of mAChRs by a compound like Siltenzepine would be characterized by its affinity and selectivity for the different receptor subtypes.

There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. nih.gov The clinical effects of a muscarinic antagonist are largely determined by its selectivity profile for these subtypes. For instance, M1 receptors are prominent in the brain and gastric parietal cells, M2 receptors are primarily found in the heart, and M3 receptors are located in smooth muscle and glandular tissue.

To determine the selectivity of a compound, researchers typically perform radioligand binding assays using cell lines engineered to express a single subtype of the human muscarinic receptor. ics.org The affinity of the compound for each receptor subtype is measured and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Receptor Subtype Selectivity of this compound (Note: No experimental data for this compound is available. The following table is illustrative.)

| Receptor Subtype | K |

|---|---|

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

The interaction between a ligand and its receptor is a dynamic process characterized by association (on-rate) and dissociation (off-rate) kinetics. These kinetic parameters can be more predictive of a drug's in vivo efficacy than binding affinity alone. nih.gov Techniques such as surface plasmon resonance (SPR) and kinetic radioligand binding assays are used to measure these rates. A longer residence time at the receptor, often a result of a slow off-rate, can lead to a more sustained pharmacological effect.

Table 2: Hypothetical Ligand-Receptor Binding Kinetics of this compound (Note: No experimental data for this compound is available. The following table is illustrative.)

| Kinetic Parameter | Value |

|---|---|

| Association Rate (k |

Data not available |

| Dissociation Rate (k |

Data not available |

Competitive displacement studies are fundamental to confirming the antagonistic nature of a compound. In these experiments, the ability of the unlabeled antagonist (e.g., this compound) to displace a known radiolabeled muscarinic antagonist from the receptor is measured. The concentration of the compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the Ki. The competitive nature of the antagonism is often confirmed by observing a rightward shift in the concentration-response curve of a muscarinic agonist in the presence of the antagonist, without a change in the maximum response.

Downstream Cellular Signaling Pathway Modulation

As GPCRs, muscarinic receptors transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins.

The different muscarinic receptor subtypes couple to distinct families of G proteins. M1 and M3 receptors typically couple to Gq/11 proteins, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. khanacademy.org M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. youtube.com

By blocking these receptors, an antagonist like this compound would prevent the acetylcholine-induced activation of these G protein signaling cascades. The specific downstream effects would depend on the receptor subtype being blocked. For example, antagonism at M3 receptors would inhibit smooth muscle contraction and glandular secretion, while antagonism at M2 receptors would prevent the slowing of the heart rate.

Table 3: Hypothetical G Protein Coupling and Downstream Signaling of Muscarinic Receptors Antagonized by this compound (Note: No experimental data for this compound is available. The following table is illustrative.)

| Receptor Subtype | G Protein Coupled | Primary Signaling Pathway | Effect of Antagonism |

|---|---|---|---|

| M1 | Gq/11 | ↑ IP3, DAG, Ca2+ | Data not available |

| M2 | Gi/o | ↓ cAMP | Data not available |

Prolonged blockade of GPCRs can lead to adaptive changes within the cell. One common adaptation is receptor upregulation, where the cell increases the number of receptors on its surface in response to chronic antagonism. This can lead to a state of supersensitivity to agonists upon withdrawal of the antagonist. Other adaptations can include changes in the expression or activity of downstream signaling components, such as G proteins and effector enzymes. The investigation of these adaptations is crucial for understanding the long-term effects of a muscarinic antagonist. However, without specific studies on this compound, any discussion of its effects on intracellular signaling adaptations would be purely speculative.

Structural Basis of this compound-Receptor Interactions

The interaction of this compound with muscarinic receptors is governed by its three-dimensional structure and the specific chemical features that allow it to bind to the receptor's active site.

Molecular docking simulations with these models can then predict the binding poses of ligands like this compound within the receptor's orthosteric binding pocket. nih.gov These studies typically show that the protonated nitrogen of the antagonist forms a crucial ionic interaction with a conserved aspartate residue in transmembrane helix 3 (TM3). nih.gov The tricyclic ring system of compounds like this compound is expected to engage in hydrophobic and van der Waals interactions with aromatic and aliphatic residues within the binding pocket.

The affinity and selectivity of tricyclic muscarinic antagonists are highly dependent on their chemical structure. nih.gov Structure-activity relationship (SAR) studies on pirenzepine (B46924) and its analogs have provided valuable insights that are applicable to this compound. nih.gov

Key structural features influencing the activity of these compounds include the nature of the tricyclic core, the length and composition of the side chain, and the basicity of the terminal amine. nih.govnih.gov Modifications to the tricyclic system can significantly alter subtype selectivity. For example, while pirenzepine exhibits M1 selectivity, other tricyclic compounds with different ring systems can be selective for the M2 receptor. nih.gov

SAR studies on pirenzepine analogs have shown that the piperazine (B1678402) ring and the tricyclic moiety are key for receptor binding. nih.gov Alterations to the substituent on the piperazine nitrogen can modulate affinity and selectivity. For instance, increasing the alkyl chain length on the piperazine nitrogen can impact potency. nih.gov

| Compound/Modification | Key Structural Feature | Impact on mAChR Affinity/Selectivity | Reference |

| Pirenzepine | Tricyclic with piperazine side chain | M1 > M3 > M2 selectivity | nih.gov |

| AF-DX 116 | Different tricyclic system | M2 > M1 > M3 selectivity | nih.gov |

| Telenzepine | Modified tricyclic moiety | Preserved M1 selectivity with higher potency | nih.gov |

| Pirenzepine Analogs | Increased alkyl chain length on piperazine | Potency is affected, longer chains can decrease selectivity | nih.gov |

Table 2. Structure-Activity Relationships of Tricyclic Muscarinic Antagonists. This table summarizes the impact of structural modifications on the muscarinic receptor affinity and selectivity of pirenzepine and related tricyclic compounds.

The binding of a flexible molecule like this compound to a receptor involves the adoption of a specific low-energy conformation that is complementary to the binding site. nih.govnih.gov Conformational analysis, often performed using computational methods, is essential to understand this process. nih.gov

For muscarinic antagonists, the predicted binding pose generally involves the insertion of the bulky tricyclic scaffold into a hydrophobic pocket formed by several transmembrane helices. nih.gov The protonated amine of the side chain extends towards the conserved aspartate residue in TM3, forming a salt bridge. nih.gov The specific orientation of the tricyclic system and the conformation of the side chain are critical for establishing favorable interactions with surrounding amino acid residues, which ultimately determines the compound's affinity and selectivity. The conformation of the ligand when bound to the receptor may differ significantly from its preferred conformation in solution. nih.gov

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling

Receptor Binding Assays and Affinity Determination

Published research on Telenzepine indicates its primary activity as a potent and selective antagonist of muscarinic M1 receptors. Competitive radioligand binding assays have been utilized to determine its affinity (Ki) for various receptor subtypes. These studies typically involve incubating membranes from cells expressing specific muscarinic receptor subtypes with a radiolabeled ligand in the presence of varying concentrations of the test compound (in this case, Telenzepine). The concentration of Telenzepine that inhibits 50% of the specific binding of the radioligand (IC50) is then used to calculate the equilibrium dissociation constant (Kd) or inhibition constant (Ki), providing a quantitative measure of its binding affinity.

Functional Assays for Receptor Activity Modulation

Functional assays for Telenzepine have been conducted to assess its impact on receptor-mediated signaling. For instance, in studies utilizing isolated gastric fundus from rats, Telenzepine demonstrated competitive inhibition of bethanechol-induced acid secretion. nih.gov Such assays measure a functional response downstream of receptor binding, confirming the antagonistic properties of the compound. While specific data on cAMP accumulation or Ca2+ mobilization for Telenzepine were not prominently found in the context of this search, these are standard methods used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors like the muscarinic receptors.

Cell-Based Assays for Signaling Pathway Perturbation

Information regarding specific cell-based assays to delineate the broader signaling pathway perturbations by Telenzepine was not available in the retrieved search results. Modern cell-based assays could employ techniques like reporter gene assays or high-content imaging to visualize and quantify the effects of the compound on various intracellular signaling cascades beyond the immediate receptor-G protein interaction.

In Vivo Preclinical Models of Biological Activity in Animal Systems

Animal Models for Anti-Acid Activity Research

In vivo studies in animal models have been crucial in characterizing the anti-secretory effects of Telenzepine. In conscious gastric fistula cats, Telenzepine was shown to be significantly more potent than Pirenzepine (B46924) in inhibiting gastric acid secretion induced by various secretagogues, including pentagastrin (B549294) and bethanechol. nih.gov Similarly, in anesthetized rats with lumen-perfused stomachs, Telenzepine demonstrated a more potent and longer-lasting inhibition of bethanechol-induced acid secretion compared to Pirenzepine. nih.gov Studies in pylorus-ligated rat models have also been used to evaluate the anti-ulcer activity of Telenzepine, where it showed potent inhibition of gastric lesion formation. nih.gov

Exploration of Effects on Central Nervous System Function

While the primary focus of the available research on Telenzepine is on its peripheral anti-secretory effects, its high affinity for M1 receptors, which are also present in the central nervous system (CNS), suggests a potential for CNS effects. However, specific preclinical studies detailing the neuropharmacological profile of Telenzepine in animal models of CNS function were not identified in the performed searches. Such investigations would typically involve behavioral tests to assess cognitive, motor, and affective functions.

of Siltenzepine Remain Undisclosed in Publicly Available Research

Despite a thorough search of publicly available scientific literature and databases, no specific preclinical pharmacological data for the chemical compound "this compound" could be located. As a result, the requested article detailing its investigation in animal models of cognitive impairment, its modulation of neurotransmitter systems, and its pharmacokinetic profile cannot be generated.

The initial and subsequent targeted searches for "this compound," including alternative spellings such as "sileneptine," did not yield any published studies outlining its preclinical evaluation. Scientific literature is rich with data on various compounds investigated for neurological and cognitive conditions, including extensive research on muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. For instance, compounds like pirenzepine and biperiden (B1667296) have been studied for their effects on memory consolidation in animal models. nih.gov Similarly, the neuroprotective effects of various substances are often evaluated in models of cognitive impairment, such as those induced by scopolamine, a non-selective muscarinic antagonist known to disrupt cholinergic signaling. mdpi.com

Furthermore, the methodologies for conducting preclinical pharmacological investigations are well-established. These include the use of various animal models to study cognitive function nih.govresearchgate.net, the assessment of neurotransmitter receptor binding profiles to understand a compound's mechanism of action nih.govnih.gov, and comprehensive pharmacokinetic studies in different species like rats and dogs to determine absorption, distribution, metabolism, and excretion profiles. nih.govnih.govresearchgate.netresearchgate.net The brain distribution of a compound is a critical aspect of its preclinical profile, and various techniques are employed to assess its ability to cross the blood-brain barrier. nih.govnih.govmdpi.com

However, specific data pertaining to this compound within these established preclinical research frameworks are absent from the public domain. This lack of information prevents a detailed discussion and the creation of data tables as requested for the following sections:

Pharmacokinetic Characterization in Preclinical Species

Comparative Preclinical Pharmacology with Established mAChR Antagonists

Without any foundational research on this compound, a comparative analysis with other established mAChR antagonists is also not feasible.

It is possible that research on this compound is in very early stages and has not yet been published, or that it is proprietary information held by a pharmaceutical or research organization and not publicly disclosed. Therefore, a scientifically accurate article focusing solely on the preclinical pharmacology of this compound cannot be constructed at this time.

Synthetic Methodologies and Chemical Derivatization for Research Purposes

Strategies for Siltenzepine Synthesis in a Research Laboratory Context

The synthesis of this compound in a laboratory setting can be approached by constructing the tricyclic dibenzodiazepine core, followed by the introduction of the N-acetyl side chain.

Elaboration of Synthetic Routes and Yield Optimization for Research Batches

The synthesis of the core structure of this compound, a dibenzodiazepine, is a key focus in its laboratory-scale production. A common precursor for compounds in this class is 8-chloro-5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one. researchgate.netnih.govbldpharm.comlgcstandards.com The general synthetic strategy for this intermediate involves the cyclization of functionalized diphenylamine (B1679370) derivatives. researchgate.net

A plausible synthetic route for this compound would begin with the synthesis of this key intermediate. Following the formation of the dibenzodiazepine core, the next critical step is the N-acylation at the 5-position. This can be achieved by reacting the 8-chloro-5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one with a suitable acylating agent. For this compound, this would involve a reagent that can introduce the bis(2-hydroxyethyl)aminoacetyl group. A common method for such an acylation is the use of an acyl chloride, in this case, 2-(bis(2-hydroxyethyl)amino)acetyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Alternatively, the synthesis could proceed via a coupling reaction between the dibenzodiazepine core and 2-(bis(2-hydroxyethyl)amino)acetic acid using standard peptide coupling reagents.

Optimization of the yield for research batches would involve a careful study of reaction conditions such as solvent, temperature, and the choice of base or coupling agent. The purification of the final product would likely be achieved through chromatographic techniques to ensure high purity for research applications.

Stereoselective Synthesis Approaches for Specific Isomers (if applicable)

This compound itself does not possess a chiral center in its core structure or its side chain as depicted in its common representation. Therefore, stereoselective synthesis for specific isomers of this compound is not directly applicable. However, for the broader class of dibenzodiazepine derivatives, stereoselective synthesis is a significant area of research, particularly when substituents on the diazepine (B8756704) ring create chiral centers. nih.govgoogle.com In such cases, chiral auxiliaries or asymmetric catalysis can be employed to achieve the desired stereoisomers.

Design and Synthesis of this compound Derivatives and Analogs

The generation of derivatives and analogs of this compound is a crucial aspect of medicinal chemistry research, aimed at understanding its biological activity and improving its properties.

Medicinal Chemistry Approaches for Modulating Research-Relevant Activity Profiles

The dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold is a versatile platform for generating a diverse library of analogs. nih.govnih.gov Medicinal chemistry strategies for this compound would focus on modifications at several key positions to explore structure-activity relationships (SAR).

Key modifications could include:

Substitution on the Aromatic Rings: Introducing various substituents (e.g., fluoro, methyl, methoxy) on the aromatic rings of the dibenzodiazepine core can influence electronic properties, lipophilicity, and metabolic stability.

Modification of the N-Acetyl Side Chain: The diethanolamine (B148213) moiety of the side chain is a prime target for modification. Altering the length of the alkyl chains, replacing the hydroxyl groups with other functional groups, or incorporating different amino acids could significantly impact the compound's interaction with its biological target.

Variations at the 11-Position: While this compound has a ketone at this position, other derivatives in this class have explored different functionalities.

The synthesis of these analogs would follow similar synthetic routes as described for this compound, utilizing appropriately substituted starting materials.

| Modification Site | Potential Substituents/Modifications | Rationale for Modification |

|---|---|---|

| Aromatic Rings (Positions 2, 3, 4, 7, 9) | -F, -Cl, -Br, -CH3, -OCH3, -CF3 | Modulate lipophilicity, electronic properties, and metabolic stability. |

| N-Acetyl Side Chain | Replacement of diethanolamine with other amino alcohols or cyclic amines. | Investigate the role of the side chain in binding and solubility. |

| Position 11 | Reduction of the ketone to a hydroxyl group. | Alter the hydrogen bonding capacity and overall polarity. |

Exploration of Prodrug Strategies for Enhanced Research Delivery Systems

Prodrug strategies are employed to improve the physicochemical or pharmacokinetic properties of a parent drug. For benzodiazepine (B76468) and related structures, several prodrug approaches have been investigated. researchgate.net These strategies could be adapted for this compound in a research context to enhance its delivery to specific biological systems.

Potential prodrug strategies for this compound could involve masking the hydroxyl groups of the diethanolamine side chain. For example, esterification of the hydroxyl groups could increase lipophilicity, potentially aiding in crossing cellular membranes. These ester prodrugs would be designed to be cleaved by endogenous esterases to release the active this compound molecule.

Another approach could be the development of water-soluble prodrugs by attaching a polar promoiety, which could be beneficial for certain in vitro or in vivo experimental setups.

| Promoieties | Potential Advantages in a Research Context | Activation Mechanism |

|---|---|---|

| Alkyl or Aryl Esters | Increased lipophilicity, potential for enhanced membrane permeability. | Enzymatic hydrolysis by esterases. |

| Phosphate Esters | Increased aqueous solubility for specific delivery systems. | Enzymatic cleavage by phosphatases. |

| Amino Acid Conjugates | Potential for targeted delivery via amino acid transporters. | Enzymatic cleavage by peptidases. |

Process Chemistry and Scalability Considerations for Research Supply

While detailed process chemistry for the large-scale manufacturing of this compound is not publicly available, general principles of process development and scale-up would apply for producing larger research quantities. The transition from laboratory-scale synthesis to producing kilogram batches for extensive preclinical research necessitates a re-evaluation of the synthetic route.

Key considerations for scalability include:

Cost and Availability of Starting Materials: The economic viability of the synthetic route becomes critical.

Reaction Safety and Environmental Impact: Potentially hazardous reagents or solvents used in the initial lab synthesis may need to be replaced with safer and more environmentally friendly alternatives.

Process Robustness and Reproducibility: The synthetic steps must be reliable and consistently produce the final compound with the desired purity.

Purification Methods: Chromatographic purification, while common in the lab, may be challenging and costly at a larger scale. Development of crystallization or trituration methods for purification would be a priority.

For a compound like this compound, a scalable synthesis would likely focus on a convergent route where the dibenzodiazepine core and the side chain are synthesized separately and then coupled in a high-yielding final step.

Advanced Research Methodologies and Theoretical Frameworks

Contemporary Approaches to Pharmacological Research of Novel Chemical Entities

The journey of a compound like Siltenzepine from a chemical library to a potential therapeutic agent involves a multi-faceted research and development process. Modern pharmacology leverages a suite of advanced techniques to accelerate this process and gain deeper insights into the compound's behavior.

The discovery of novel mAChR antagonists such as this compound often begins with High-Throughput Screening (HTS). This process involves the rapid, automated testing of large and diverse chemical libraries to identify "hits"—compounds that interact with the target receptor. ku.edu For a target like the muscarinic receptors, a variety of HTS assays can be employed.

One common HTS method is the radioligand binding assay . nih.govgiffordbioscience.comsygnaturediscovery.com In this technique, a radiolabeled ligand with known affinity for the mAChR is used. Test compounds from a chemical library are incubated with the receptor and the radioligand. Compounds that displace the radioligand, indicating they bind to the same site, are identified by a decrease in radioactivity. giffordbioscience.com This method is robust and sensitive for measuring the affinity of a ligand for its target. giffordbioscience.com

Another approach is the use of cell-based functional assays . nih.govresearchgate.net These assays measure the functional consequences of a compound binding to the receptor. For an antagonist like this compound, this would involve measuring the inhibition of a response triggered by a known mAChR agonist. For instance, a cell line expressing a specific mAChR subtype could be engineered to produce a detectable signal (e.g., changes in intracellular calcium or a reporter gene) upon agonist stimulation. The ability of a test compound to block this signal would indicate its antagonist activity. researchgate.net

The following table illustrates a hypothetical HTS workflow for the discovery of mAChR antagonists:

| Step | Description | Technology/Method | Desired Outcome |

| 1. Assay Development | Creation of a robust and sensitive assay to measure mAChR antagonism. | Cell-based functional assay (e.g., FLIPR, reporter gene) or radioligand binding assay. | A stable and reproducible assay with a high signal-to-noise ratio. |

| 2. Library Screening | Automated testing of a large library of chemical compounds. | Robotic liquid handling systems and plate readers. | Identification of a set of "hit" compounds that show antagonist activity. |

| 3. Hit Confirmation | Re-testing of initial hits to eliminate false positives. | The same assay used in the primary screen. | A confirmed list of active compounds. |

| 4. Dose-Response Analysis | Testing of confirmed hits at multiple concentrations to determine their potency (e.g., IC50). | Serial dilution of compounds and curve-fitting software. | Potency data for each confirmed hit, allowing for ranking. |

| 5. Selectivity Profiling | Testing of potent hits against other mAChR subtypes and unrelated receptors. | A panel of receptor binding or functional assays. | Identification of compounds with high selectivity for the desired mAChR subtype. |

While the primary target of this compound is known to be the mAChR family, omics technologies can provide a more comprehensive understanding of its effects on a cellular and systemic level.

Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression or post-translational modifications in response to this compound treatment. This can help to elucidate downstream signaling pathways affected by mAChR blockade and identify potential off-target effects. For example, quantitative proteomics could be used to compare the proteomes of cells treated with this compound versus a control, revealing changes in proteins involved in signaling cascades, cellular trafficking, or other cellular processes.

Metabolomics , the study of small molecule metabolites, can reveal how this compound alters the metabolic state of a cell or organism. mdpi.com Given the role of mAChRs in regulating various physiological processes, antagonizing these receptors could lead to significant metabolic shifts. mdpi.com By analyzing the metabolome, researchers can identify biomarkers of drug activity and gain insights into the broader physiological consequences of this compound's action. For instance, studies on other muscarinic antagonists have shown effects on the metabolism of glycogen (B147801) and lipids. mdpi.com

Visualizing the interaction of a compound like this compound with its target in a cellular environment is crucial for understanding its mechanism of action. Advanced imaging techniques offer powerful tools for this purpose.

Fluorescent labeling of ligands is a key technique for visualizing receptors in living cells. nih.govnih.govacs.org A fluorescent dye can be chemically attached to a molecule like this compound, creating a fluorescent probe. This probe can then be used in various microscopy techniques, such as confocal microscopy, two-photon microscopy, and super-resolution microscopy (e.g., STED), to observe the localization and dynamics of the receptor in real-time. nih.govacs.org This can reveal where the compound binds on the cell surface and whether it is internalized. promega.comrsc.org

Radioligand autoradiography is another imaging technique that can be used to map the distribution of receptors in tissue sections. nih.gov By using a radiolabeled version of this compound or a competing radioligand, researchers can visualize the density and location of mAChRs in different brain regions or peripheral tissues. nih.gov

Theoretical Frameworks in Receptor Pharmacology and Ligand Design

The design and optimization of a compound like this compound are heavily reliant on theoretical and computational approaches. These methods allow for the prediction of a compound's properties and its interaction with the target receptor, guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.orgmdpi.com For mAChR ligands, QSAR models can be developed to predict the binding affinity or antagonist potency of new, unsynthesized compounds. nih.gov

The process involves:

Data Collection: A set of compounds with known structures and biological activities (e.g., IC50 values for mAChR antagonism) is compiled.

Descriptor Calculation: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can represent various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques.

A validated QSAR model can then be used to predict the activity of new, designed compounds, helping to prioritize which molecules to synthesize and test. For tricyclic antidepressants, which share structural similarities with some muscarinic antagonists, QSAR studies have been used to correlate their structure with their muscarinic receptor antagonism. nih.gov

Chemoinformatics and molecular informatics are interdisciplinary fields that use computational methods to analyze and manage chemical and biological data. nih.govfrontiersin.orgchemrxiv.org These approaches are integral to modern drug design and play a crucial role in the development of compounds like this compound.

Virtual screening is a key application of chemoinformatics, where large databases of chemical compounds are computationally screened to identify those that are likely to bind to a target receptor. researchgate.net This can be done using either ligand-based or structure-based methods.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target. A model of the "ideal" ligand (a pharmacophore) is created, and databases are searched for compounds that match this model. researchgate.netnih.gov

Structure-based virtual screening , also known as molecular docking, uses the three-dimensional structure of the target receptor. rsc.orgnih.govnih.gov Computer algorithms are used to "dock" virtual compounds into the binding site of the receptor and predict their binding affinity. This approach has been successfully used to develop selective M3 muscarinic antagonists. nih.gov

Molecular dynamics (MD) simulations are another powerful tool in molecular informatics. biorxiv.orgbiorxiv.orgacs.org These simulations can provide a detailed, atomistic view of how a ligand like this compound interacts with the mAChR over time. MD simulations can reveal the key amino acid residues involved in binding, the conformational changes the receptor undergoes upon ligand binding, and the dynamics of the ligand within the binding pocket. nih.govbiorxiv.org This information is invaluable for understanding the molecular basis of ligand binding and for designing new compounds with improved properties. nih.gov

Emerging Research Trajectories and Future Directions

Siltenzepine as a Contaminant of Emerging Concern (CEC) in Environmental Systems

Pharmaceuticals are increasingly recognized as contaminants of emerging concern (CECs) due to their continuous introduction into the environment through wastewater and their potential to exert biological effects on non-target organisms. nih.govnih.gov While specific data on this compound's environmental presence is not extensively documented, its nature as a pharmaceutical necessitates consideration within this framework.

The detection of pharmaceuticals like this compound in aquatic environments, even at trace concentrations (ng/L to µg/L), is a significant analytical challenge. researchgate.neteurekaselect.com The primary methods for identifying and quantifying such compounds in water and wastewater involve advanced analytical techniques.

Key Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and powerful technique for analyzing pharmaceuticals in environmental matrices. nih.govresearchgate.net It offers high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): While also used, GC-MS is often more suitable for volatile or semi-volatile compounds and may require derivatization for non-volatile substances like many pharmaceuticals. researchgate.net

Sample Preparation: Prior to instrumental analysis, a crucial step is sample preparation to extract and concentrate the analytes from the complex water matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose, employing various sorbents to isolate the target compounds. nih.govmdpi.com

Alternative and Emerging Detection Methods:

Research is ongoing to develop more rapid, cost-effective, and portable detection methods. These include:

Enzyme-Linked Immunosorbent Assay (ELISA): This method offers a semi-quantitative screening approach that is faster and less expensive than mass spectrometry-based methods. nih.gov

Biosensors: These devices utilize biological recognition elements (e.g., enzymes, antibodies, aptamers) coupled with a transducer to detect specific compounds, offering the potential for real-time monitoring.

Below is a table summarizing common analytical methods for detecting pharmaceutical contaminants in water systems.

| Analytical Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio. | High sensitivity, high selectivity, applicable to a wide range of compounds. | High cost, requires skilled operators, potential for matrix effects. |

| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass. | Excellent for volatile compounds, well-established technique. | Not suitable for non-volatile or thermally labile compounds without derivatization. |

| ELISA | Uses antibodies to detect specific antigens (the pharmaceutical). | Rapid, relatively low cost, high-throughput screening. | Can have cross-reactivity, generally provides semi-quantitative results. |

| Biosensors | Utilizes a biological component to detect the target analyte. | Potential for real-time monitoring, portability, high sensitivity. | Can be prone to interference, may have limited stability. |

The presence of pharmaceuticals in aquatic ecosystems raises concerns about their potential to cause adverse effects in non-target organisms. nih.govresearchgate.net Even at low concentrations, chronic exposure can lead to subtle but significant physiological and behavioral changes. biointerfaceresearch.com

Potential Effects on Aquatic Life:

Endocrine Disruption: Some pharmaceuticals can interfere with the endocrine systems of aquatic organisms, affecting reproduction, development, and growth.

Neurotoxicity: Compounds that act on the nervous system, such as this compound which targets muscarinic receptors, could potentially affect the behavior, motor function, and survival of aquatic species.

Bioaccumulation: The uptake and concentration of chemicals in organisms from the surrounding environment can lead to higher internal doses over time, increasing the risk of toxicity. nih.gov

Research into the ecotoxicology of pharmaceuticals often involves standardized tests on representative aquatic organisms.

| Test Organism | Trophic Level | Endpoint Measured |

| Vibrio fischeri (bacteria) | Decomposer | Bioluminescence inhibition |

| Daphnia magna (water flea) | Primary consumer | Immobilization, reproduction |

| Pimephales promelas (fathead minnow) | Secondary consumer | Mortality, growth, reproduction |

| Algae (e.g., Raphidocelis subcapitata) | Producer | Growth inhibition |

While specific studies on this compound's ecotoxicity are lacking, the potential for effects on aquatic organisms warrants further investigation, particularly given its specific mechanism of action on the cholinergic system, which is conserved across many species.

The fate of a pharmaceutical in the environment is determined by its persistence and its susceptibility to transformation processes. bibliotekanauki.pl Biotransformation, or biodegradation, by microorganisms in water and sediment is a key mechanism for the removal of many organic pollutants. bibliotekanauki.pl

Factors Influencing Persistence:

Chemical Structure: The inherent stability of the molecule influences its resistance to degradation.

Environmental Conditions: Factors such as temperature, pH, oxygen levels, and the presence of microbial communities can all affect the rate of biotransformation.

Sorption: The tendency of a compound to adsorb to sediment can affect its bioavailability and persistence in the water column. bibliotekanauki.pl

Compounds that are resistant to degradation may exhibit "pseudo-persistence," where their continuous introduction into the environment leads to their constant presence. researchgate.net Studies on the biotransformation of pharmaceuticals often utilize laboratory-scale experiments with water-sediment systems to simulate environmental conditions and determine degradation rates. The persistence of a compound like this compound in the environment would be a key factor in determining its potential for long-term ecological risk.

Exploration of Novel Preclinical Therapeutic Research Avenues

While originally developed for its effects on gastric acid secretion, the selective M1 muscarinic receptor antagonism of this compound opens up possibilities for its use in other physiological contexts where M1 receptors play a crucial role.

Muscarinic acetylcholine (B1216132) receptors are widely distributed throughout the body and are involved in a vast array of physiological functions. The M1 subtype, in particular, is highly expressed in the central nervous system (CNS) and is implicated in cognitive processes.

Potential Therapeutic Areas for M1 Antagonism:

Neurological and Psychiatric Disorders: The cholinergic system is known to be involved in learning, memory, and mood regulation. nih.gov Research into the role of M1 receptors in conditions such as Rett Syndrome has highlighted the therapeutic potential of modulating mAChR signaling. nih.gov While M1 agonists are often explored for cognitive enhancement, selective antagonists could be investigated for conditions characterized by cholinergic overactivity.

Pain Management: Muscarinic receptors are involved in the modulation of pain signals in both the central and peripheral nervous systems.

Inflammatory Processes: There is growing evidence that the cholinergic system, through mAChRs, can modulate inflammatory responses.

The table below summarizes some of the physiological processes mediated by M1 muscarinic receptors that could be targets for future research with compounds like this compound.

| Physiological Process | Potential Therapeutic Indication |

| Cognition and Memory | Modulation of cognitive function in certain neurological disorders |

| Nociception (Pain Perception) | Analgesia |

| Smooth Muscle Contraction | Conditions involving smooth muscle hyperactivity |

| Glandular Secretion | Conditions characterized by excessive secretions |

The repurposing of existing drugs for new therapeutic indications is a common and efficient strategy in pharmaceutical development. Detailed mechanistic studies in animal models are essential for identifying and validating new therapeutic targets for a compound like this compound.

Animal Models in Preclinical Research:

Kindling Models of Epilepsy: These models are used to study the development of seizures and to test the efficacy of anti-seizure medications. nih.gov Given the role of the cholinergic system in neuronal excitability, such models could be used to explore the potential of M1 antagonists in certain types of epilepsy.

Models of Neuropathic Pain: Various animal models that mimic the symptoms of neuropathic pain in humans can be used to investigate the analgesic potential of M1 antagonists.

Models of Gastrointestinal Motility Disorders: Beyond acid secretion, M1 receptors are involved in regulating gut motility. Animal models of conditions like irritable bowel syndrome could be used to assess the therapeutic potential of this compound in this context.

The validation of a new therapeutic indication for this compound would require a thorough investigation of its efficacy and mechanism of action in relevant animal models. nih.gov For instance, the ability of pirenzepine (B46924), a related M1 antagonist, to reduce postoperative gastric hypersecretion has been demonstrated in clinical studies, supporting the therapeutic potential of this class of drugs beyond simple anti-ulcer effects. nih.gov Similarly, the combined use of pirenzepine with other drugs has been shown to completely inhibit food-stimulated gastric acid secretion, highlighting the potential for combination therapies. nih.gov Further preclinical research with this compound in various animal models could uncover novel therapeutic opportunities.

Interdisciplinary Research Approaches and Collaborative Initiatives

The trajectory of research into complex molecules like this compound is increasingly dependent on the convergence of multiple scientific disciplines and collaborative frameworks. nih.gov These integrated strategies are essential for overcoming the challenges inherent in modern drug discovery and for accelerating the journey from basic science to potential therapeutic applications. nih.govdatadynamicsinc.com

Integration of Chemical Synthesis, Biological Assay Development, and Computational Sciences

The modern paradigm for drug discovery, including the investigation of muscarinic antagonists like this compound, relies on a synergistic interplay between chemical, biological, and computational sciences. nih.gov This integrated approach creates an efficient, iterative cycle that enhances the predictability and success rate of identifying novel therapeutic agents. nih.govarxiv.org

Chemical Synthesis: This is the foundational step where medicinal chemists design and create novel analogues of a lead compound. In the context of this compound, this involves modifying its tricyclic structure to explore how different chemical groups affect its properties. The goal is to generate a library of related molecules for subsequent biological testing. This process is crucial for establishing structure-activity relationships (SAR), which define how a molecule's structure correlates with its biological function. nih.gov

Biological Assay Development: Once synthesized, these new compounds are subjected to a battery of biological tests to determine their activity. For this compound analogues, this would primarily involve in vitro binding assays to measure their affinity for the various muscarinic receptor subtypes (M1-M5). nih.gov High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, generating vast datasets on their biological effects. nih.gov Techniques like the trypan blue dye exclusion test can be used to assess cell viability during these screenings. nih.gov

Computational Sciences: This domain provides the digital tools to guide and rationalize the discovery process. Molecular modeling and docking studies can predict how a compound like this compound will bind to its target receptor, offering insights into the key interactions that determine its potency and selectivity. nih.govacs.org These computational findings help prioritize which analogues to synthesize, saving time and resources. nih.gov Furthermore, by combining chemical structure information with biological assay data, researchers can build Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods and machine learning to predict the activity of new, untested molecules. nih.gov This integration of chemical and biological data has been shown to increase the predictive power and interpretability of models. nih.gov

This iterative loop—where computational predictions guide chemical synthesis, whose products are then validated by biological assays, which in turn feed more data back into computational models—dramatically accelerates the optimization of lead compounds. nih.gov

Collaborative Research Networks and Data Sharing Initiatives for Accelerated Discovery

The immense cost and complexity of bringing a new drug to market have made large-scale collaboration a necessity. datadynamicsinc.commedcitynews.com These initiatives pool resources, data, and expertise from academia, industry, and government to tackle research challenges that are too large for any single entity to address alone. datadynamicsinc.comnih.gov

Collaborative Research Networks: For compounds like this compound, which target G-protein coupled receptors (GPCRs), collaborative networks are particularly valuable. nih.govresearchgate.net GPCRs are notoriously difficult to study, and networks like the GPCR Network were created to bring together an interdisciplinary community of scientists to advance the structural and functional understanding of this vast receptor family. nih.govnih.govfieldofscience.com Such networks operate on the principle of sharing protocols, expertise, and resources to reduce redundancy and speed up discovery. fieldofscience.com There are numerous examples of such networks, including iGPCRnet, which unites chemists, biophysicists, and biologists, and ONCORNET, which focuses on training new drug discovery scientists. gpcrforum.org

Data Sharing Initiatives: A cornerstone of modern collaboration is the open sharing of data. zamann-pharma.com Initiatives that facilitate the exchange of chemical and biological data are critical for accelerating scientific discovery and improving the efficiency of drug development. datadynamicsinc.comzamann-pharma.com Pre-competitive collaborations, where pharmaceutical companies share data to advance common goals without compromising market competition, are becoming more common. zamann-pharma.comeuropeanpharmaceuticalreview.com A notable example is the Machine Learning Ledger Orchestration for Drug Discovery (Melloddy) project, where ten pharmaceutical companies agreed to share data to train a common machine-learning algorithm for drug discovery, using blockchain technology to ensure security. europeanpharmaceuticalreview.com

Public databases are a key component of this ecosystem. thermofisher.com Platforms like the UK Biobank, Open Targets, and the Alzheimer's Disease Neuroimaging Initiative (ADNI) provide researchers with access to vast datasets that link genetic, molecular, and clinical information, helping to identify and prioritize new drug targets. thermofisher.com For a compound like this compound, the availability of its bioactivity data in such public forums allows researchers worldwide to build upon previous findings, fostering a global, collaborative research environment. zamann-pharma.com

Conclusion

Synthesis of Key Academic Research Findings for Siltenzepine

Academic research on this compound, also identified by its synonym AWD 26-06 free base, has primarily centered on its potential as a treatment for peptic ulcers, driven by its mechanism as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with anti-acid properties. medchemexpress.commedchemexpress.com Initial investigations, largely conducted in the late 1980s and early 1990s, established its foundational pharmacological profile. A Phase I clinical trial provided early insights into its behavior in humans, and it was noted for its activity as an M1 receptor antagonist. idrblab.net

Preclinical studies in animal models, specifically in rats, characterized its pharmacokinetic profile. Following oral administration, this compound was found to be rapidly but incompletely absorbed. medchemexpress.com The data indicated a biphasic elimination pattern, with a short distribution half-life of 37 minutes and a moderately long elimination half-life of 14 hours. medchemexpress.com Further research in human volunteers with T-tubes following cholecystectomy was performed to understand the biliary and renal elimination pathways of the compound. medchemexpress.com Although initially developed by Teva Pharmaceutical Industries Ltd., the progression of this compound through the clinical trial pipeline was halted, and its development status is now listed as discontinued. patsnap.com

Identification of Remaining Knowledge Gaps in this compound Research

The discontinuation of this compound's development has left significant gaps in the scientific understanding of the compound. The majority of the available data is from early-phase and preclinical research, with a notable absence of comprehensive, publicly accessible results from later-stage clinical trials. The following are key areas where knowledge remains limited:

Detailed Human Pharmacokinetics and Metabolism: While initial studies touched upon absorption and elimination, a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile in diverse human populations is not available. The specific metabolic pathways and the identity of its major metabolites have not been fully elucidated in the public domain.

Receptor Subtype Selectivity and Affinity: this compound is described as an mAChR antagonist. medchemexpress.com However, the full scope of its binding affinity and functional activity across all five muscarinic receptor subtypes (M1-M5) is not detailed in the available literature. This information is critical for understanding its full range of potential on-target and off-target effects.

Long-Term Efficacy and Comparative Effectiveness: As the compound did not advance to late-stage trials, there is no data on its long-term efficacy in treating peptic ulcers or other gastrointestinal disorders compared to standard-of-care treatments that have since become prevalent, such as proton pump inhibitors and H2-receptor antagonists.

Complete Pharmacodynamic Profile: Beyond its anti-acid activity, a thorough investigation of its broader pharmacodynamic effects on various organ systems is lacking.

Recommendations for Future Academic Inquiry and Experimental Design

Should research into this compound or its analogs be revisited, a modern and systematic approach would be necessary to address the existing knowledge gaps. Future academic inquiry could be structured as follows:

Comprehensive In Vitro Receptor Profiling: A foundational step would be to conduct comprehensive radioligand binding assays and functional assays to determine the binding affinity (Ki) and functional potency (IC50/EC50) of this compound across all human muscarinic acetylcholine receptor subtypes (M1-M5). This would provide a precise understanding of its selectivity profile.

In-Depth Preclinical Pharmacokinetic and Metabolic Studies: Modern analytical techniques, such as high-resolution mass spectrometry, should be employed to conduct thorough pharmacokinetic studies in multiple animal species. These studies should aim to identify all major metabolites and elucidate the primary metabolic pathways, including the specific cytochrome P450 enzymes involved.

Mechanism of Action Elucidation: Beyond simple receptor antagonism, future studies could explore the downstream signaling pathways affected by this compound's interaction with muscarinic receptors. This could involve investigating its impact on intracellular calcium mobilization, adenylyl cyclase activity, and other second messenger systems in relevant cell lines (e.g., gastric parietal cells).

Translational and Exploratory Clinical Studies: If preclinical data warrants renewed interest, small, exploratory clinical trials could be designed. These trials could utilize modern imaging and biomarker techniques to assess target engagement and pharmacodynamic effects in humans at a level of detail not possible during its initial development. This could help determine if a therapeutic niche exists for a compound with its specific pharmacological profile in the current medical landscape.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.